4-(2,5-Dihydro-pyrrol-1-ylmethyl)aniline
Description
4-(2,5-Dihydro-pyrrol-1-ylmethyl)aniline is an aromatic amine derivative featuring a para-substituted dihydro-pyrrole (pyrrolidine) moiety attached via a methylene (–CH2–) bridge to the aniline ring. The pyrrolidine group introduces partial saturation (two double bonds hydrogenated compared to pyrrole), enhancing conformational flexibility and influencing electronic properties.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(2,5-dihydropyrrol-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H14N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-6H,7-9,12H2 |
InChI Key |
XDVLZNTXFMILTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(2,5-Dihydro-pyrrol-1-ylmethyl)aniline and its analogs from the evidence:
*Hypothetical values based on structural analysis.
Key Findings:
Saturation may also increase stability against oxidative degradation . In contrast, the pyrazole analog retains aromaticity, offering stronger electron-withdrawing effects, which could modulate acidity of the aniline –NH₂.
Substituent Effects on Physicochemical Properties :
- The trifluoromethyl (–CF₃) group in significantly increases molecular weight (254.25 g/mol) and lipophilicity (logP ~3.2 estimated), compared to the target compound’s predicted logP ~2.1.
- The dihydrochloride salt in enhances aqueous solubility, a critical factor for pharmaceutical applications.
Synthetic Accessibility :
- Pyrrole-containing analogs (e.g., ) are typically synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling, whereas pyrazole derivatives () often involve cyclocondensation reactions. The target compound might require reductive amination or hydrogenation steps to achieve pyrrolidine saturation.
Functional Group Diversity :
- The indoline carbonyl group in introduces a hydrogen-bonding site, contrasting with the methylene-linked pyrrolidine in the target compound. This difference could influence binding affinity in drug design contexts.
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